molecular formula C13H13NO2S B2864677 (E)-N-(2-(furan-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide CAS No. 1428382-20-0

(E)-N-(2-(furan-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2864677
CAS No.: 1428382-20-0
M. Wt: 247.31
InChI Key: HNXYBTCWTDHHCH-ONEGZZNKSA-N
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Description

(E)-N-(2-(furan-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide is an organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their aromatic properties and are commonly found in various biologically active molecules. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(furan-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide typically involves a multi-step process. One common method starts with the preparation of the furan and thiophene intermediates. These intermediates are then subjected to a coupling reaction under specific conditions to form the final product. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(furan-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as bromine or nitric acid are used for halogenation and nitration, respectively.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(E)-N-(2-(furan-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: Its unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of (E)-N-(2-(furan-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. The furan and thiophene rings play a crucial role in binding to the active sites of these targets, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(2-(furan-3-yl)ethyl)-3-(pyridin-2-yl)acrylamide: Similar structure but with a pyridine ring instead of a thiophene ring.

    (E)-N-(2-(furan-3-yl)ethyl)-3-(benzofuran-2-yl)acrylamide: Contains a benzofuran ring instead of a thiophene ring.

Uniqueness

(E)-N-(2-(furan-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide is unique due to the presence of both furan and thiophene rings, which confer distinct electronic and steric properties. These properties make it particularly useful in applications requiring specific interactions with biological targets or electronic materials.

Properties

IUPAC Name

(E)-N-[2-(furan-3-yl)ethyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c15-13(4-3-12-2-1-9-17-12)14-7-5-11-6-8-16-10-11/h1-4,6,8-10H,5,7H2,(H,14,15)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXYBTCWTDHHCH-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)NCCC2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)NCCC2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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